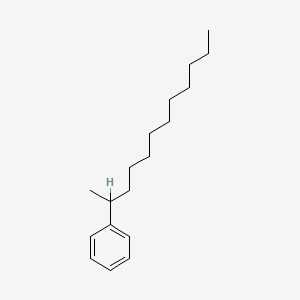

2-Phenyldodecane

Description

Contextual Significance in Alkylbenzene Chemistry

2-Phenyldodecane is a member of the linear alkylbenzene (LAB) family, which are organic compounds consisting of a phenyl group attached to a linear alkyl chain. The primary and most economically significant application of LABs is in the production of linear alkylbenzene sulfonates (LAS). LAS are the most widely used synthetic surfactants in the world, forming the backbone of a vast array of detergents and cleaning products. scribd.com The position of the phenyl group on the dodecane (B42187) chain is a crucial determinant of the final properties of the resulting surfactant.

The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction, a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877. nih.govwikipedia.orgchemistryviews.org In this reaction, benzene (B151609) is alkylated with an alkylating agent, typically a long-chain olefin like 1-dodecene (B91753), in the presence of a catalyst. The resulting product is a mixture of phenyldodecane isomers, with the phenyl group attached at different positions along the dodecyl chain.

Overview of Isomeric Importance: Focus on this compound Selectivity

The isomeric distribution of phenyldodecanes is of paramount importance as it directly influences the performance and biodegradability of the derived LAS. While multiple isomers can be formed (3-phenyldodecane, 4-phenyldodecane, etc.), the 2-phenyl isomer is often the most desired. The properties of the resulting surfactant, such as its solubility, surface tension reduction, and cleaning efficiency, are significantly affected by the position of the phenyl group. acs.org

Research has shown that the biodegradability of LAS is influenced by the isomeric composition. researchgate.nethibiscuspublisher.com Specifically, LAS derived from more "external" isomers like this compound (where the phenyl group is closer to the end of the alkyl chain) have demonstrated favorable biodegradation profiles. researchgate.net Furthermore, the position of the phenyl group impacts the surfactant's surface properties, including its critical micelle concentration (cmc) and the area per molecule at the air-water interface. acs.org The selective synthesis of this compound is therefore a key objective in the production of high-performance and environmentally benign detergents.

Historical Development of Research Perspectives

The industrial production of alkylbenzenes for detergents began in the late 1940s with branched alkylbenzene sulfonates (BABS). scribd.com However, these were found to be poorly biodegradable, leading to significant environmental concerns in the early 1960s. nih.gov This led to a shift towards the production of linear alkylbenzenes (LABs), which are more readily biodegradable.

The initial commercial processes for LAB production relied on traditional Friedel-Crafts catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF). scribd.comgoogle.com While effective, these catalysts are corrosive, hazardous, and produce significant waste streams. The use of HF became more prevalent after 1968 due to its efficiency and the quality of the product. scribd.comnih.gov

A significant evolution in research perspectives occurred with the development and application of solid acid catalysts, particularly zeolites. lidsen.comlidsen.com Zeolites offered a more environmentally friendly alternative, being non-corrosive, reusable, and capable of providing shape selectivity to favor the formation of desired isomers like this compound. The introduction of the UOP Detal process in 1995, which utilizes a solid heterogeneous acid catalyst, marked a major milestone in cleaner LAB production technology. scribd.com

| Era | Dominant Catalyst Technology | Key Research Focus |

| Pre-1960s | Aluminum Chloride (AlCl₃) | Synthesis of branched alkylbenzenes. |

| 1960s - 1990s | Hydrofluoric Acid (HF) | Shift to linear alkylbenzenes for improved biodegradability; process optimization. |

| 1990s - Present | Solid Acid Catalysts (Zeolites) | Development of environmentally benign, selective, and stable catalysts for this compound production. |

Scope and Objectives of Current Academic Inquiry

Current academic research on this compound is largely centered on advancing the field of heterogeneous catalysis to achieve more efficient, selective, and sustainable production methods. Key objectives of this ongoing inquiry include:

Development of Novel Zeolite Catalysts: Researchers are actively exploring the synthesis and modification of various zeolites, such as H-ZSM-5, H-BEA, and MCM-22, to enhance their catalytic activity and selectivity for this compound. lidsen.commdpi.com This includes investigating the impact of pore structure, acidity, and the spatial distribution of active sites.

Understanding Reaction Mechanisms: A fundamental goal is to elucidate the intricate mechanisms of benzene alkylation with long-chain olefins over different catalysts. This involves studying the kinetics of the reaction, identifying reaction intermediates, and understanding the factors that govern isomer distribution.

Catalyst Stability and Deactivation: A significant challenge in industrial processes is catalyst deactivation. lidsen.com Current research aims to understand the causes of deactivation, such as coking, and to develop more robust and regenerable catalysts.

Green Chemistry Approaches: There is a strong emphasis on developing greener synthetic routes that minimize waste, use less hazardous materials, and are more energy-efficient. This includes the exploration of novel catalytic systems and reaction conditions.

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), is becoming increasingly important for designing and optimizing heterogeneous catalysts. rsc.orgstanford.edu These tools allow for a molecular-level understanding of catalyst-reactant interactions and can predict the performance of new catalyst formulations.

The following table summarizes the catalytic performance of various zeolites in the alkylation of benzene with 1-dodecene, highlighting the selectivity towards this compound.

| Catalyst | Reaction Temperature (°C) | 1-Dodecene Conversion (%) | This compound Selectivity (%) |

| Desilicated MOR (Si/Al = 20) | 140 | High | 70 |

| Desilicated BEA (Si/Al = 24) | 140 | High | 35 |

| FAU | 140 | High | 24 |

Data compiled from research on the alkylation of benzene with 1-dodecene over various zeolites. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-3-4-5-6-7-8-9-11-14-17(2)18-15-12-10-13-16-18/h10,12-13,15-17H,3-9,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPRIAVYSREHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875104 | |

| Record name | BENZENE, (1-METHYLUNDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000584 [mmHg] | |

| Record name | 2-Phenyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2719-61-1 | |

| Record name | 2-Phenyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylundecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-METHYLUNDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Engineering

Alkylation Reactions for 2-Phenyldodecane Production

The primary industrial route to this compound is through the alkylation of benzene (B151609). This process involves reacting benzene with a C12 olefin, most commonly 1-dodecene (B91753), in the presence of an acidic catalyst. The reaction generates a mixture of phenyldodecane isomers, and significant research has been dedicated to controlling the isomeric distribution to favor the 2-phenyl product.

Friedel-Crafts Alkylation Routes and Advancements

The Friedel-Crafts alkylation, discovered in 1877, is a fundamental reaction in organic chemistry for attaching alkyl substituents to aromatic rings. researchgate.net In the context of this compound synthesis, conventional Friedel-Crafts alkylation involves reacting benzene with 1-dodecene using strong acid catalysts. Traditional catalysts include Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as hydrofluoric acid (HF) and sulfuric acid (H₂SO₄). google.comgoogle.com

These conventional methods are effective in producing linear secondary phenylalkanes but typically yield a mixture of all possible positional isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyl, 5-phenyl, and 6-phenyldodecane). google.comgoogle.comut.ac.ir The distribution of these isomers is dependent on the catalyst used. For instance, using HF as a catalyst has been reported to yield a product mix containing 20% this compound, while H₂SO₄ can increase this proportion to 41%. google.comgoogle.com An AlCl₃ catalyst typically results in about 30% this compound. google.comgoogle.com

Advancements in this area aim to overcome the environmental and safety issues associated with corrosive liquid acids and to improve selectivity. Modern approaches include the use of solid acid catalysts and alternative catalytic systems. One such innovation is the use of encapsulated AlCl₃, where the catalyst is contained within a polymer wall. researchgate.net This method allows for easy separation of the catalyst by filtration and can achieve high selectivity for this compound (47.1%) with a 1-dodecene conversion of 50.8% under optimized conditions. researchgate.net Another advanced route employs chloroaluminate ionic liquids, which facilitate easy product separation and operate at low temperatures while showing high selectivity for the 2-alkylbenzene isomer. sciengine.com

Alkylation of Benzene with 1-Dodecene and Other Olefins

The alkylation of benzene with the linear olefin 1-dodecene is the most studied pathway for producing phenyldodecane isomers. In this reaction, the acid catalyst protonates the double bond of 1-dodecene, forming a secondary carbocation. This carbocation then acts as an electrophile, attacking the benzene ring to form an unstable intermediate, which subsequently deprotonates to yield the phenyldodecane product. sciengine.com Because the initial carbocation can form at any position along the dodecene chain (following isomerization of the double bond), a mixture of isomers is produced. ut.ac.ir

The reaction is typically carried out in a liquid phase, often in a fixed-bed flow reactor or a stirred-tank reactor. sciengine.comresearchgate.net Reaction conditions vary depending on the catalyst. For example, using an Et₃NHCl-AlCl₃ ionic liquid catalyst, the reaction can proceed at 30°C with a reaction time of 15 minutes. sciengine.com When using solid acid catalysts like metal-pillared montmorillonite (B579905), temperatures around 120°C for 2 hours might be employed. ut.ac.ir Zeolite-catalyzed reactions are often conducted at higher temperatures and pressures, such as 140°C and 20 bar. researchgate.net The molar ratio of benzene to 1-dodecene is kept high (e.g., 6:1 to 25:1) to favor monoalkylation and suppress the formation of dialkylated byproducts. ut.ac.irresearchgate.net

The resulting product is a mixture of linear alkylbenzenes, identified by the position of the phenyl group on the dodecane (B42187) chain. Gas chromatography is commonly used to separate and identify the different isomers, which include 2-, 3-, 4-, 5-, and 6-phenyldodecane. sciengine.com

Strategic Approaches for Enhanced 2-Phenyl Isomer Enrichment

Enriching the product mixture with the this compound isomer is highly desirable, as its sulfonate derivative exhibits superior biodegradability. google.com The key strategy for achieving high selectivity towards this compound revolves around controlling the reaction pathway, specifically the competition between olefin isomerization and the alkylation reaction itself. kfupm.edu.sa High selectivity for this compound is achieved when the rate of alkylation is significantly greater than the rate of double bond migration along the olefin chain. kfupm.edu.sa

The most effective approach for enhancing 2-phenyl isomer selectivity is the use of shape-selective solid acid catalysts, particularly certain types of zeolites. google.com These crystalline aluminosilicate (B74896) materials possess a network of pores and channels of molecular dimensions. By choosing a zeolite with a specific pore size, typically with openings around 6-7 angstroms, it is possible to create a sterically hindered environment. google.com This environment allows the reactants (benzene and 1-dodecene) to enter the pores but restricts the formation of bulkier isomers (3-, 4-, 5-, and 6-phenyldodecane). The transition state required to form the 2-phenyl isomer is less sterically demanding, and thus it is preferentially formed and can diffuse out of the catalyst pores more easily. mdpi.com

In contrast to the broad isomer distribution from conventional catalysts, specific zeolites can yield products highly enriched in this compound, with reported yields as high as 85% of the phenyldodecane mixture. google.com

Table 1: Isomer Distribution in Phenyldodecane Using Conventional Catalysts This interactive table summarizes the typical percentage composition of the this compound isomer in the final product mix when using different traditional Friedel-Crafts catalysts.

| Catalyst | This compound Composition (%) | Reference(s) |

| Hydrofluoric Acid (HF) | 20 | google.com, google.com |

| Aluminum Chloride (AlCl₃) | 30 | google.com, google.com |

| Sulfuric Acid (H₂SO₄) | 41 | google.com, google.com |

Catalytic Systems for Selective Synthesis

The choice of catalyst is the most critical factor in directing the alkylation of benzene with 1-dodecene toward the selective synthesis of this compound. While traditional liquid acids are effective, solid acid catalysts, especially zeolites, have become the focus of research due to their reusability, reduced environmental impact, and potential for shape selectivity. researchgate.net

Zeolite-Based Catalysts

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures. Their catalytic activity in alkylation stems from strong Brønsted acid sites located within their framework. kfupm.edu.sa Various zeolite structures have been investigated for the synthesis of linear alkylbenzenes, including FAU (Faujasite), BEA (Zeolite Beta), and MOR (Mordenite). researchgate.netmdpi.com

The catalytic performance of a zeolite is determined by its framework topology (pore size and channel system) and its Si/Al ratio, which influences the acid site density. researchgate.net Zeolites with large pores and cavities, such as FAU, tend to produce a wide distribution of isomers, resulting in low selectivity for this compound (around 24%). researchgate.netkfupm.edu.sa In contrast, zeolites with medium to large pores that create greater porosity limitations show a significant increase in selectivity towards the desired this compound isomer. mdpi.com

Mordenite (B1173385) (MOR) is a 12-membered ring zeolite that has demonstrated high potential for the selective synthesis of this compound. researchgate.netkfupm.edu.sa Its channel system is more constrained than that of FAU or BEA zeolites, which contributes to its shape-selective properties. However, the performance of standard Mordenite can be further enhanced through chemical modification.

A key advancement in this area is the desilication of Mordenite. researchgate.net This process involves treating the parent zeolite with an alkaline solution (e.g., NaOH) to selectively remove silicon from the framework. researchgate.net This treatment creates a hierarchical porous structure, introducing mesopores into the microporous zeolite crystal. The enhanced mesoporosity improves the diffusion of bulky LAB isomers within the catalyst, shortening their contact time and reducing the likelihood of isomerization reactions. researchgate.netkfupm.edu.sa

Research has shown that desilication significantly improves both the conversion of 1-dodecene and the selectivity for this compound. For example, a parent Mordenite catalyst with a Si/Al ratio of 20 showed a certain selectivity for this compound, but after desilication, the selectivity dramatically increased to 70%. researchgate.netkfupm.edu.sa This excellent performance is attributed to a combination of better diffusivity and an increase in Lewis acidity resulting from the treatment. researchgate.net

Table 2: Catalytic Performance of Parent and Desilicated Mordenite (MOR) in the Alkylation of Benzene with 1-Dodecene This interactive table presents research findings on the effect of desilication on Mordenite's catalytic activity and selectivity for this compound (2-LAB). Reaction conditions: 140°C, 20 bar, WHSV = 4 h⁻¹, benzene:1-dodecene molar ratio = 6.

| Catalyst | Si/Al Ratio | 1-Dodecene Conversion (%) | Selectivity to 2-LAB (%) | Reference(s) |

| Parent MOR | 40 | ~55 | ~35 | researchgate.net |

| Desilicated MOR | 40 | ~80 | ~60 | researchgate.net |

| Parent MOR | 18 | ~98 | ~35 | researchgate.net |

| Desilicated MOR | 18 | ~99 | ~70 | researchgate.net |

Zeolite Beta (BEA)

Zeolite Beta (BEA) is a large-pore, high-silica zeolite that has been extensively studied for the alkylation of benzene with long-chain olefins. kfupm.edu.saresearchgate.net Its three-dimensional 12-membered ring pore structure allows for the diffusion of bulky molecules like dodecene and phenyldodecane. kfupm.edu.saresearchgate.net Studies have shown that H-Beta zeolites can achieve high conversion of 1-dodecene with significant selectivity towards this compound. researchgate.netresearchgate.net For instance, treating H-beta zeolites with tetraethyl orthosilicate (B98303) (TEOS) can passivate external acid sites and narrow the pores, which has been shown to increase the selectivity of this compound. researchgate.net In one study, this modification increased the 2-LAB selectivity from 41.9% to 54.7%. researchgate.net

The catalytic performance of Zeolite Beta is influenced by its crystal size. Smaller crystals can lead to a longer catalyst lifetime due to reduced diffusion limitations. researchgate.net Research has also explored the synthesis of hierarchical Beta zeolites, which possess enhanced accessibility and a balance of Brønsted and Lewis acid sites, showing promise for improved catalytic activity and selectivity. researchgate.net

Interactive Data Table: Catalytic Performance of Zeolite Beta in Benzene Alkylation with 1-Dodecene

| Catalyst | Crystal Size | Modification | 1-Dodecene Conversion (%) | This compound Selectivity (%) | Reference |

| H-Beta (BEA-L) | 100-200 nm | None | High | 41.9 | researchgate.net |

| H-Beta (BEA-L) | 100-200 nm | 7.20 wt% SiO₂ | High | 54.7 | researchgate.net |

| H-Beta (BEA-S) | 20-30 nm | None | High | Increased by 2% with SiO₂ | researchgate.net |

| Desilicated BEA | - | Alkali-metal treatment | Improved | 35 | researchgate.net |

Faujasite (FAU) and USY Zeolites

Faujasite (FAU) type zeolites, including Y and ultrastable Y (USY) zeolites, are characterized by their large supercages and 12-membered ring pore openings. wikipedia.org While their open structure can accommodate the reactants and products of benzene alkylation with dodecene, they often exhibit lower selectivity towards the desired this compound isomer compared to more shape-selective zeolites like mordenite and Beta. researchgate.netresearchgate.net This is attributed to the large cavities of FAU, which allow for isomerization and the formation of other phenyldodecane isomers. kfupm.edu.saresearchgate.net

Studies comparing different zeolites have shown that FAU exhibits the lowest selectivity to this compound. researchgate.netresearchgate.net For example, in one study, FAU showed a selectivity of only 24% towards this compound. researchgate.netresearchgate.net However, modifications such as rare earth element exchange (e.g., Ce, La) on H-Y zeolites have been shown to improve both the conversion of 1-dodecene and the selectivity to this compound. researchgate.netiitm.ac.in For instance, a CeH-Y catalyst showed over 70% olefin conversion with a 46.8% selectivity for this compound. iitm.ac.in

Interactive Data Table: Performance of FAU and USY Zeolites in Benzene Alkylation

| Catalyst | SiO₂/Al₂O₃ Ratio | 1-Dodecene Conversion (%) | This compound Selectivity (%) | Reference |

| HY | 4.8 | 90 | - | mdpi.com |

| USHY | 80 | 100 | - | mdpi.com |

| DAY | 200 | 50 | - | mdpi.com |

| FAU | - | High | 24 | researchgate.netresearchgate.net |

| CeH-Y | - | >70 | 46.8 | iitm.ac.in |

HZSM-12 and other Zeolite Frameworks

HZSM-12, a zeolite with a one-dimensional 12-ring pore structure, has also been investigated for the alkylation of benzene with dodecene. google.com It has been shown to selectively produce 2-phenylalkanes. google.com In a study using HZSM-12 for the alkylation of benzene with 1-octene, a 92% selectivity to 2-phenyloctane (B13413545) was achieved at 99% olefin conversion. google.com For the alkylation with 1-dodecene, HZSM-12 showed a 54% conversion and 63% selectivity to phenyldodecane. google.com

Other zeolite frameworks like mordenite (MOR) have also demonstrated high selectivity for this compound, in some cases as high as 78.2% with 100% conversion. researchgate.net The catalytic performance of these zeolites is often attributed to their pore structures, which can exert shape-selective control over the product distribution. mdpi.com

Interactive Data Table: Catalytic Performance of Various Zeolite Frameworks

| Catalyst | Major Pore Dimension (Å) | Reaction Temperature (°C) | 1-Dodecene Conversion (%) | Phenyldodecane Selectivity (%) | This compound in Isomer Mix (%) | Reference |

| HZSM-12 | - | 200 | 54 | 63 | 92 | google.com |

| Mordenite | 7.0 | 200 | 98 | 80 | 78.2 | researchgate.netgoogle.com |

| Offretite | 6.4 | 250 | 97 | 73 | - | google.com |

| HZSM-4 | 7.4 | 205 | 92 | 73 | - | google.com |

| Linde L | 7.1 | 195 | 72 | 72 | - | google.com |

| REY | 7.4 | 200 | 89 | 85 | - | google.com |

Impact of SiO₂/Al₂O₃ Ratio and Framework Topology

The silica-to-alumina (SiO₂/Al₂O₃) ratio is a critical parameter in zeolite catalysts as it influences the acidity, specifically the density and strength of the acid sites. mdpi.comwhiterose.ac.uk A lower SiO₂/Al₂O₃ ratio generally corresponds to a higher concentration of aluminum in the framework and thus a greater number of Brønsted acid sites, which are active in alkylation reactions. mdpi.com However, an optimal ratio is often required to balance activity and selectivity.

Studies have shown that for faujasite-type zeolites, a USHY catalyst with a SiO₂/Al₂O₃ ratio of 80 exhibited higher 1-dodecene conversion (100%) compared to a DAY zeolite with a ratio of 200 (50% conversion). mdpi.com The framework topology of the zeolite also plays a significant role. Zeolites with 12-membered ring structures like MOR and BEA tend to show higher selectivity to this compound compared to the more open structure of FAU. kfupm.edu.saresearchgate.netresearchgate.net Desilication of zeolites like MOR and BEA using alkali treatments can create a hierarchical porous structure, improving the diffusivity of reactants and products and leading to enhanced conversion and selectivity to this compound. researchgate.net For instance, desilicated MOR with a Si/Al ratio of 20 showed a remarkable increase in 2-LAB selectivity to 70%. researchgate.net

Non-Zeolitic Solid Acid Catalysts

While zeolites are effective, research has also explored other solid acid catalysts for the synthesis of this compound to overcome some limitations of zeolitic systems. researchgate.netcapes.gov.br

Clays (B1170129) and Pillared Clays (e.g., Metal-Pillared Montmorillonite)

Clays, such as montmorillonite, can be activated through acid treatment or by creating pillared structures to introduce acidity and porosity. researchgate.netut.ac.ir Metal-pillared clays (PILCs), where the layers of clay are propped open by metal oxide pillars (e.g., Al, Fe, Cr), create a microporous structure with a significant surface area and acid sites suitable for catalysis. ut.ac.ir

In the alkylation of benzene with 1-dodecene, Fe-pillared montmorillonite (Fe-PILC) has shown promising results, achieving a 98% yield of linear monoalkylbenzenes with a 30% selectivity for this compound at 120°C. ut.ac.ir The activity of these catalysts is influenced by the type of metal pillar, with Fe-PILCs demonstrating high activity. ut.ac.ir Acid activation of clays before pillaring can further enhance their porosity, surface area, and acidity, leading to improved catalytic performance. researchgate.net

Interactive Data Table: Alkylation of Benzene with 1-Dodecene over Fe-Pillared Clay

| Parameter | Condition | 1-Dodecene Conversion (%) | This compound Selectivity (%) | Reference |

| Benzene/1-dodecene molar ratio | 25 | 98 | 30 | ut.ac.ir |

| Temperature (°C) | 120 | 98 | 30 | ut.ac.ir |

| Time (h) | 2 | 98 | 30 | ut.ac.ir |

Supported Heteropolyacids (e.g., Dodecatungstophosphoric Acid)

Heteropolyacids (HPAs), such as dodecatungstophosphoric acid (DTP), are strong Brønsted acids that can be used as catalysts for Friedel-Crafts alkylation. nih.govresearchgate.net To improve their stability and facilitate catalyst recovery, HPAs are often supported on materials with high surface areas like silica (B1680970), clays, or activated carbon. researchgate.netcapes.gov.br

Supported DTP catalysts have demonstrated high activity and selectivity in the synthesis of this compound. For example, 20% w/w DTP supported on K-10 clay offered excellent conversion and a favorable product distribution. capes.gov.br Similarly, SBA-15 supported dodecatungstophosphoric acid exhibited significantly higher catalytic activity, selectivity (37.3% for this compound at 89.7% conversion), and stability compared to HY zeolite at a reaction temperature of 80°C. nih.gov The unique acid properties of HPAs, particularly their strong Brønsted acidity, allow them to effectively catalyze the alkylation reaction even at lower temperatures, favoring the formation of the desired this compound isomer. researchgate.net

Interactive Data Table: Performance of Supported Heteropolyacid Catalysts

| Catalyst | Support | Reaction Temperature (°C) | 1-Dodecene Conversion (%) | This compound Selectivity (%) | Reference |

| 20% w/w DTP | K-10 Clay | - | High | Favorable | capes.gov.br |

| Dodecatungstophosphoric Acid | SBA-15 | 80 | 89.7 | 37.3 | nih.gov |

Sulfated Zirconia and Mesoporous Zirconia/Tantalum Oxides

Solid acid catalysts, particularly those based on modified metal oxides, have emerged as promising alternatives to traditional liquid acid catalysts for benzene alkylation. Among these, sulfated zirconia (SO₄²⁻/ZrO₂), mesoporous zirconia, and mesoporous tantalum oxides are noted for their potential in LAB synthesis. researchgate.netresearchgate.net These materials possess strong acid sites, which are crucial for catalyzing the alkylation reaction. etsu.eduulaval.ca

Zirconia-supported heteropolyacids, such as 12-tungstophosphoric acid (TPA) and 12-molybdophosphoric acid (MPA), have demonstrated significant activity. iitm.ac.inpsu.edu For instance, a catalyst composed of 15% TPA on a zirconia support, calcined at 750 °C, achieved over 98% conversion of 1-dodecene with a selectivity of 47% for this compound. psu.edu Similarly, a 15% MPA on zirconia catalyst, calcined at 700 °C, resulted in more than 90% olefin conversion with 45% selectivity towards this compound under reaction conditions of 83 °C. iitm.ac.in The stabilization of zirconia's tetragonal phase by the heteropolyacid is believed to contribute to the catalyst's high activity. iitm.ac.inpsu.edu Mesoporous tantalum oxides have also been identified as potential catalysts for the shape-selective synthesis of linear alkylbenzenes. researchgate.netresearchgate.netkoreascience.kr

Hybrid and Composite Catalytic Materials

Hybrid and composite catalysts combine the properties of different materials to enhance catalytic performance. This includes immobilizing active catalytic species onto high-surface-area supports. One approach involves grafting or immobilizing aluminum chloride (AlCl₃) onto mesoporous materials like MCM-41. researchgate.netresearchgate.net Another strategy utilizes heteropolyacids supported on materials such as silica, zirconia, or clays. researchgate.netresearchgate.net

A composite catalyst made from Al-MCM-41 and Zeolite Beta was found to have similar dodecene conversion rates to Zeolite Beta alone but exhibited higher selectivity for 2-dodecylbenzene. kfupm.edu.sa This enhanced selectivity is attributed to improved diffusibility within the composite structure. kfupm.edu.sa Additionally, hybrid catalysts derived from the interaction of 12-molybdophosphoric acid with montmorillonite clays have been investigated for this reaction. researchgate.net The development of biomass-derived hybrid composites, such as those using cellulose, represents an emerging area in catalyst design, aiming for more sustainable catalytic processes. mdpi.com

Homogeneous and Ionic Liquid Catalysis (e.g., AlCl₃, Et₃NHCl-AlCl₃)

Historically, the synthesis of linear alkylbenzenes has been dominated by homogeneous acid catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF). kfupm.edu.saumn.edu These catalysts are effective but are also corrosive and produce toxic waste, prompting a shift towards greener alternatives. kfupm.edu.sa Encapsulation of AlCl₃ within a polymer wall has been explored as a method to create a catalyst that can be easily separated from the reaction products by filtration. researchgate.net

Ionic liquids (ILs) have gained significant attention as alternative catalytic systems. Chloroaluminate ionic liquids, such as triethylamine (B128534) hydrochloride-aluminum chloride (Et₃NHCl-AlCl₃), have been successfully used for the alkylation of benzene with 1-dodecene. sciengine.comresearchgate.netsciencechina.cn These ILs act as both solvent and catalyst, often allowing for mild reaction conditions and high selectivity for the 2-phenyl isomer. sciengine.com Research using deuterated benzene has elucidated the reaction mechanism, proposing that the alkylation is initiated by the Lewis acid AlCl₃, which polarizes the 1-dodecene double bond to form a carbocation. sciengine.comsciencechina.cnsciengine.com This carbocation then reacts with benzene to form this compound and other isomers. sciengine.com The reaction can proceed efficiently at temperatures as low as 30 °C, forming a two-phase system that simplifies product separation. sciengine.com

Optimization of Reaction Parameters for Yield and Selectivity

The yield of this compound and the distribution of its isomers are highly dependent on reaction conditions. Fine-tuning these parameters is essential for maximizing the production of the desired, more biodegradable, 2-phenyl isomer.

Temperature Regimes and Their Influence on Isomer Distribution

Reaction temperature significantly affects both the conversion of 1-dodecene and the selectivity towards different phenyldodecane isomers. kfupm.edu.samdpi.com At lower temperatures, the formation of the this compound isomer is favored. kfupm.edu.sa

Kinetic studies using a mordenite catalyst showed that at 80 °C, this compound was the only linear alkylbenzene isomer formed. kfupm.edu.sa As the temperature was increased to 100 °C, the reaction became more selective for the 2-phenyl isomer. kfupm.edu.sa However, further increases to 120 °C and 140 °C led to the formation of other isomers, such as 3-phenyldodecane, although this compound remained the most abundant product. kfupm.edu.sa This suggests that higher temperatures promote the isomerization of the dodecene reactant or the phenyldodecane product. The activation energies for the formation of this compound and 3-phenyldodecane over a mordenite catalyst were calculated to be 49 kJ/mol and 66 kJ/mol, respectively, further supporting the preferential formation of the 2-isomer. researchgate.net

Table 1: Effect of Temperature on 1-Dodecene Conversion and Product Selectivity (Mordenite Catalyst)

| Temperature (°C) | 1-Dodecene Conversion (%) | This compound Selectivity (%) | Other LAB Isomer Selectivity (%) |

|---|---|---|---|

| 80 | Low | Nearly 100% of LAB products | ~0% |

| 100 | Moderate | High | Low |

| 120 | High | Decreasing, but still major product | Increasing (e.g., 3-phenyldodecane) |

| 140 | Very High | Decreasing, but still major product | Significant amounts |

Data derived from research findings on mordenite catalysts. kfupm.edu.sa

Pressure Effects on Reaction Progression and Conversion

Reaction pressure is another important parameter in the synthesis of this compound, particularly in fixed-bed reactor systems. capes.gov.br Generally, the reaction is conducted under elevated pressure. kfupm.edu.sagoogle.com Studies have reported optimal results at pressures ranging from 3.0 MPa (approximately 30 bar) to 20 bar. kfupm.edu.sacapes.gov.br One study noted a broad operational pressure range from 0.25 to 250 atmospheres. google.com In experiments using a zirconia-supported silicotungstic acid catalyst, the system was pressurized with nitrogen to 6-7 bar. iitm.ac.in While essential for maintaining the liquid phase at higher temperatures and influencing reaction rates, some theoretical analyses suggest that temperature has a more pronounced effect on reaction activity than pressure. rsc.org

Reactant Molar Ratios and Feed Composition (e.g., Benzene to Dodecene)

The molar ratio of benzene to 1-dodecene in the reactant feed is a critical factor for maximizing 1-dodecene conversion and preventing undesirable side reactions. iitm.ac.in Using an excess of benzene is a common strategy to favor the formation of monoalkylated products like this compound and to suppress the formation of didodecylbenzene by-products. kfupm.edu.sa

Research using a zirconia-supported silicotungstic acid catalyst demonstrated a clear relationship between the reactant ratio and conversion. iitm.ac.in When the benzene-to-1-dodecene molar ratio was increased from 5:1 to 15:1, the conversion of 1-dodecene saw a linear and significant increase from 7.8% to 87.8%, while maintaining high selectivity for this compound. iitm.ac.in Other studies have employed various molar ratios depending on the catalytic system, including 6:1, 8:1, and 10:1, to achieve high conversion and selectivity. researchgate.netkfupm.edu.sasciengine.comcapes.gov.br

Table 2: Effect of Benzene to 1-Dodecene Molar Ratio on Olefin Conversion

| Benzene:1-Dodecene Molar Ratio | 1-Dodecene Conversion (%) | Catalyst System |

|---|---|---|

| 5:1 | 7.8 | 15 wt.% STA/ZrO₂ |

| 10:1 | ~50.8 | 15 wt.% STA/ZrO₂ |

| 15:1 | 87.8 | 15 wt.% STA/ZrO₂ |

Data from a study using 15 wt.% Silicotungstic Acid on Zirconia at 130 °C. iitm.ac.in

Space Velocity and Residence Time Considerations

In the synthesis of this compound, particularly through the Friedel-Crafts alkylation of benzene with 1-dodecene, space velocity and residence time are critical process parameters that significantly influence reaction conversion, product selectivity, and catalyst stability. Space velocity, often expressed as Weight Hourly Space Velocity (WHSV) or Liquid Hourly Space Velocity (LHSV), is inversely proportional to residence time. whatispiping.com WHSV is defined as the ratio of the mass flow rate of the reactants to the mass of the catalyst, while LHSV is the ratio of the volumetric flow rate of the liquid feed to the volume of the catalyst in the reactor. whatispiping.com Essentially, a higher space velocity corresponds to a shorter residence time, meaning the reactants spend less time in contact with the catalyst.

Optimizing these parameters is crucial for maximizing the yield of the desired this compound isomer while minimizing side reactions, such as the formation of other phenyldodecane isomers, dialkylation products, or oligomerization of the olefin.

Research on the alkylation of benzene with 1-dodecene over various solid acid catalysts, such as zeolites, has demonstrated the profound effect of space velocity on the reaction outcomes. For instance, in a study using a USY zeolite catalyst, a Weight Hourly Space Velocity (WHSV) of 4 h⁻¹ was identified as an optimal condition, among others, to achieve nearly 100% conversion of 1-dodecene with a stable selectivity of 22% for this compound over an extended period. scribd.comcapes.gov.brkfupm.edu.saresearchgate.net This highlights that a specific contact time is necessary for the desired reaction to proceed to completion without promoting catalyst deactivation.

Generally, decreasing the space velocity (and thus increasing residence time) can lead to higher conversion rates. rsc.org However, an excessively long residence time may not be favorable. It can lead to an increased probability of isomerization reactions, yielding a higher proportion of other linear alkylbenzene (LAB) isomers beyond the desired 2-phenyl position, and can also promote the formation of heavier byproducts that lead to coking and catalyst deactivation. rsc.orgresearchgate.net Conversely, a very high space velocity might result in incomplete conversion of the reactants due to insufficient contact time. semanticscholar.org

The interplay between space velocity, temperature, and reactant molar ratios is complex. For example, under specific conditions of 120 °C, 3.0 MPa pressure, and a benzene to 1-dodecene molar ratio of 8, a WHSV of 4 h⁻¹ proved to be most effective with a USY zeolite catalyst. scribd.comcapes.gov.brresearchgate.net This indicates that for a given catalytic system, there exists an optimal window for space velocity and residence time that balances conversion and selectivity.

The following table summarizes findings from various studies on the effect of WHSV on the synthesis of this compound.

Table 1: Effect of Weight Hourly Space Velocity (WHSV) on this compound Synthesis

| Catalyst | Reaction Temperature (°C) | Benzene/1-Dodecene Molar Ratio | WHSV (h⁻¹) | 1-Dodecene Conversion (%) | This compound Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| USY Zeolite | 120 | 8 | 4 | ~100 | 22 | scribd.com, capes.gov.br, kfupm.edu.sa, researchgate.net |

| Mordenite | 80 | 10 | 20 | >40 (after 37h) | ~68 | acs.org |

| Beta Zeolite | 100 | 15 | 4 | - | - | rsc.org |

| HFAU Zeolite | 90 | 3 (Toluene/dodecene) | 10 | - | - | mdpi.com |

| Zirconia-supported Silicotungstic Acid | 130 | 10 | - | 50.8 | 47.1 | iitm.ac.in |

Catalyst Pretreatment and Activation Protocols

The performance of solid acid catalysts in the synthesis of this compound is profoundly dependent on their pretreatment and activation protocols. These procedures are designed to ensure the catalyst is in its most active and stable state before being introduced to the reaction stream. The primary goals of pretreatment are to remove adsorbed impurities, such as water, and to generate and expose the active catalytic sites.

For zeolite catalysts, which are commonly employed for this alkylation reaction, thermal treatment is a fundamental activation step. Calcination in air or an inert atmosphere at elevated temperatures is a standard procedure. For example, USY zeolite catalysts have been pretreated at 500 °C to achieve maximum activity and stability for the alkylation of benzene with 1-dodecene. scribd.comcapes.gov.brkfupm.edu.saresearchgate.net This high-temperature treatment helps to remove water and other volatile species from the zeolite pores, ensuring the accessibility of the acid sites to the reactant molecules. Similarly, Beta zeolite catalysts have been activated by heating under a nitrogen flow at 300 °C for several hours before the reaction. rsc.org

Steam treatment is another crucial pretreatment method, particularly for mordenite catalysts. Treating mordenite with steam at a specific partial pressure (e.g., 10.7 kPa) can modify its acidity and porous structure, leading to enhanced activity, high selectivity (up to 67% for the 2-phenyl isomer), and remarkable stability for over 600 hours of operation. rsc.org This process can help in the dealumination of the zeolite framework, which can fine-tune the acid site density and strength, ultimately favoring the desired reaction pathway. kfupm.edu.sa

The regeneration of spent catalysts is also a critical aspect of process engineering. For MWW zeolites used in this alkylation, a common regeneration protocol involves calcination in a muffle furnace. The temperature is gradually increased to 550 °C and held for an extended period (e.g., 8 hours) to burn off coke deposits and restore catalytic activity. acs.org

For other types of solid acid catalysts, such as ion exchange resins, pretreatment might involve washing with specific reagents. For instance, macroreticular ion exchange resins like Amberlyst 15 have been pretreated with methanol (B129727), sodium hydroxide, and sulfuric acid to ensure they are in the correct ionic form and free of impurities before being used in the alkylation of benzene with 1-dodecene. mdpi.com

The following table outlines various catalyst pretreatment protocols found in the literature for the synthesis of linear alkylbenzenes, including this compound.

Table 2: Catalyst Pretreatment and Activation Protocols

| Catalyst | Pretreatment Method | Temperature (°C) | Duration (h) | Atmosphere | Purpose | Reference |

|---|---|---|---|---|---|---|

| USY Zeolite | Calcination | 500 | - | - | Removal of impurities, activation of acid sites | scribd.com, capes.gov.br, kfupm.edu.sa, researchgate.net |

| Beta Zeolite | Activation under N₂ flow | 300 | 3 | Nitrogen | Removal of adsorbed water, activation | rsc.org |

| Mordenite | Steam Pretreatment | - | - | Steam (10.7 kPa) | Maximize acidity and activity | rsc.org |

| MWW Zeolite | Calcination (for regeneration) | 550 | 8 | Air | Coke removal, activity restoration | acs.org |

| MWW Zeolite | Initial Calcination | 450, then 550 | 6, then 12 | Nitrogen, then Air | Formation of 2D pillared structure | acs.org |

| Ion Exchange Resin (Amberlyst 15) | Washing | - | - | - | Conditioning and impurity removal | mdpi.com |

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Benzene (B151609) Alkylation with Dodecene

The alkylation of benzene with dodecene over solid acid catalysts, such as zeolites, is a multifaceted process governed by a series of elementary steps. The reaction pathway involves the activation of the olefin, subsequent electrophilic attack on the benzene ring, and the formation of various structural isomers of phenyldodecane.

The initial and critical step in the alkylation mechanism is the formation of a carbocation from the dodecene molecule. When an alkene like 1-dodecene (B91753) interacts with a strong acid catalyst, the proton from the acid adds to the double bond, generating a secondary carbocation. This electrophile can then be attacked by the nucleophilic benzene ring.

The reaction begins with the protonation of the 1-dodecene, which can form a carbocation at the second carbon position. This secondary carbocation is more stable than a primary carbocation, which would form if the proton added to the second carbon. Once formed, this dodecyl carbocation can undergo rapid isomerization through hydride and methyl shifts, leading to the migration of the positive charge along the alkyl chain. This dynamic process results in a mixture of secondary carbocations.

Simultaneously, the double bond within the dodecene molecule can migrate along the carbon chain. This isomerization of dodecene occurs on a comparable timescale to the benzene alkylation itself. researchgate.net This means that before alkylation occurs, 1-dodecene can be converted into other isomers like 2-dodecene, 3-dodecene, and so on. Each of these isomers can then be protonated to form a corresponding carbocation, which can subsequently alkylate the benzene ring. The product analysis often shows that at lower temperatures, the concentration of dodecene isomers is significant, indicating the prevalence of this migration. researchgate.netresearchgate.net

The nature of the acid sites on the catalyst plays a pivotal role in the alkylation reaction. Solid acid catalysts, particularly zeolites like mordenite (B1173385) and Beta zeolites, possess both Brønsted and Lewis acid sites.

Brønsted Acid Sites: These are proton-donating sites (e.g., bridging Si-(OH)-Al groups in zeolites). They are considered the primary active sites for the Friedel-Crafts alkylation of benzene with olefins. cityu.edu.hk The reaction is initiated by the protonation of the dodecene double bond at a Brønsted acid site to form the secondary carbocation. youtube.com Passivation experiments have confirmed that Brønsted acid sites dominate the catalytic activity in this reaction. cityu.edu.hk For instance, in studies using mordenite with a Si/Al ratio of 20, it was found that approximately 90% of the acid sites were of the Brønsted type, with the remaining 10% being Lewis acid sites. researchgate.net

The catalytic activity generally increases with a higher average acid strength, which can be traced to a decrease in the activation energy for the protonation step, leading to a higher concentration of carbocation intermediates on the catalyst surface. researchgate.net

The primary goal in the industrial production of linear alkylbenzenes for detergents is to maximize the formation of the 2-phenyl isomer, as it confers optimal biodegradability and detergency properties. The selectivity towards 2-phenyldodecane over other isomers (3-, 4-, 5-, and 6-phenyldodecane) is influenced by several factors.

At lower reaction temperatures, the main product is typically this compound. researchgate.net However, as the temperature increases, the concentration of other linear alkylbenzene isomers becomes more dominant. researchgate.netresearchgate.net This is because higher temperatures provide more energy for the double bond in dodecene to migrate further down the chain before alkylation occurs.

The structure of the catalyst, particularly the pore size and geometry of zeolites, plays a crucial role due to "shape selectivity." researchgate.net

Product Shape Selectivity: Zeolites with 12-membered ring channels, such as mordenite (MOR) and Beta (BEA), exhibit high selectivity for this compound. researchgate.net Their pore structure is large enough to allow the reactants to enter but creates steric hindrance that favors the formation of the less bulky 2-phenyl isomer inside the pores.

Transition State Selectivity: The spatial constraints within the zeolite pores can also stabilize the transition state leading to the formation of this compound over the transition states for other, bulkier isomers. researchgate.net In contrast, zeolites with larger cavities and intersecting channels, like FAU (Y-zeolite), exhibit much lower selectivity for the 2-phenyl isomer because these steric constraints are relaxed. researchgate.net

Therefore, the preferential formation of this compound is a result of the interplay between the kinetics of dodecene isomerization and the rate of alkylation, which is heavily influenced by the catalyst's pore architecture. researchgate.net

Kinetic Modeling and Rate Determination

To optimize the synthesis of this compound, a thorough understanding of the reaction kinetics is essential. This involves developing mathematical models that can describe the rates of the various reactions occurring and determining the activation energies for the individual steps.

Given that dodecene isomerization and benzene alkylation occur concurrently, kinetic models must account for this complex reaction network. researchgate.netresearchgate.net Such models are typically derived based on proposed reaction mechanisms, often following Langmuir-Hinshelwood or Eley-Rideal kinetics.

A common approach involves setting up a system of differential equations that describe the rate of change of concentration for each species involved: reactants (benzene, 1-dodecene), intermediates (dodecene isomers), and products (phenyldodecane isomers). researchgate.net The reaction network generally includes steps for the isomerization of 1-dodecene to 2-dodecene, 2-dodecene to 3-dodecene, and so on, along with the alkylation of benzene by each of the dodecene isomers. researchgate.net

The models consider the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species and species in the fluid phase, and the desorption of products. Reaction path analysis reveals that double bond isomerization and benzene alkylation occur on comparable time scales, necessitating the simultaneous consideration of all elementary steps in the kinetic model. researchgate.net The rate parameters for these models are then estimated by fitting the model predictions to experimental data obtained under various process conditions (temperature, pressure, reactant concentrations). researchgate.netresearchgate.net

The activation energy (Ea) is a critical parameter in kinetic studies, representing the minimum energy required for a reaction to occur. By conducting experiments at different temperatures, the activation energies for the key elementary steps in the synthesis of this compound can be determined using the Arrhenius equation.

Below is a table summarizing reported activation energies for key steps in the alkylation of benzene with dodecene.

Table 1: Activation Energies for Dodecene Isomerization and Benzene Alkylation

| Elementary Step | Catalyst System | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Protonation of 1-dodecene to 2-dodecene | Supported Tungstophosphoric Acid | 34 | researchgate.netresearchgate.net |

| Protonation of 2-dodecene to 3-dodecene | Supported Tungstophosphoric Acid | 51 | researchgate.netresearchgate.net |

| Surface Alkylation to this compound | Supported Tungstophosphoric Acid | 49 | researchgate.netresearchgate.net |

| Surface Alkylation to 3-Phenyldodecane | Supported Tungstophosphoric Acid | 66 | researchgate.netresearchgate.net |

These kinetic parameters are instrumental in reactor design and process optimization, allowing for the manipulation of reaction conditions to maximize the yield and selectivity of the desired this compound product.

Impact of Catalyst Physicochemical Properties on Reaction Rates

The synthesis of this compound, a primary component of Linear Alkylbenzenes (LABs), is significantly influenced by the physicochemical properties of the catalysts used, typically solid acids like zeolites. Key properties affecting reaction rates and product selectivity include the catalyst's textural properties (such as pore structure and surface area), and its acidity (both the type and strength of acid sites).

Research has demonstrated that zeolite catalysts with hierarchical pore structures, containing both micropores and mesopores, exhibit enhanced catalytic activity and stability. The synthesis of LAB is often mass transport controlled within the micropores of zeolites. sci-hub.se The presence of mesopores facilitates the diffusion of bulky reactant and product molecules, mitigating diffusion limitations that can hinder reaction rates. sci-hub.secityu.edu.hk For instance, studies comparing different MCM-22 zeolite samples revealed that the one with the greatest external surface area, largest pore volume, and biggest mesopore size demonstrated superior catalytic stability and maintained a high dodecene conversion rate over time. sci-hub.se Similarly, creating mesoporosity in Beta zeolites through desilication and secondary-crystallization strategies has been shown to greatly enhance catalytic activity and stability by improving diffusion properties. cityu.edu.hk

The acidity of the catalyst is another critical factor. The alkylation of benzene with dodecene is catalyzed by Brønsted acid sites. cityu.edu.hkresearchgate.net The density and strength of these sites directly impact the reaction rate. Zeolites like USY and HY, which possess higher acidities, have shown greater activity in the alkylation of benzene with 1-dodecene compared to Zeolite Beta. iitm.ac.in However, a balance is necessary, as excessively strong acid sites can promote side reactions that lead to catalyst deactivation. mdpi.comnih.gov The activation energies for the surface alkylation of benzene to form this compound and 3-phenyldodecane over a mordenite catalyst were found to be 49 kJ/mol and 66 kJ/mol, respectively, highlighting the kinetic favorability of forming the 2-phenyl isomer. researchgate.net

The specific framework of the zeolite also plays a crucial role in determining product selectivity, particularly for the desired this compound isomer. Zeolites with one-dimensional frameworks, such as MOR and MTW, are noted for being more selective towards 2-LAB. rsc.org This shape-selectivity arises from the specific dimensions and geometry of the zeolite channels which favor the formation of the sterically less hindered 2-phenyl isomer. cityu.edu.hkrsc.org

| Catalyst Property | Impact on Reaction Rate / Selectivity | Example/Observation | Reference |

|---|---|---|---|

| Mesoporosity | Enhances diffusion of reactants/products, improving stability and activity. | MCM-22 with the largest mesopore size showed stable, high dodecene conversion. Mesoporous Beta zeolites demonstrated excellent activity and stability. | sci-hub.secityu.edu.hk |

| External Surface Area | A larger external surface area can improve catalytic stability. | MCM-22 with the greatest external surface area was more stable than samples with smaller external surface areas. | sci-hub.se |

| Acidity (Brønsted sites) | Higher acidity generally leads to higher activity. Brønsted sites dominate the alkylation activity. | USY and HY zeolites showed higher activity than Zeolite Beta due to higher acidities. | cityu.edu.hkiitm.ac.in |

| Zeolite Framework | Influences shape-selectivity, favoring the formation of specific isomers. | MOR and MTW zeolites (one-dimensional frameworks) are more selective for this compound. | rsc.org |

Catalyst Deactivation and Regeneration Studies

Mechanisms of Catalyst Deactivation (e.g., Coke Deposition)

The primary mechanism for the deactivation of solid acid catalysts in the production of this compound is the formation and deposition of carbonaceous residues, commonly referred to as coke. whiterose.ac.uk Coke is composed of heavy, non-volatile hydrocarbon by-products that are strongly adsorbed onto the catalyst surface. mdpi.com This deposition leads to a loss of catalytic activity through two main pathways: the blockage of catalyst pores, which restricts reactant access to active sites, and the poisoning of the acid sites themselves by covering them. mdpi.comresearchgate.net

Coke precursors can be formed from various molecules involved in the reaction, including the reactants, intermediates, and products. mdpi.com In the context of benzene alkylation with dodecene, coke formation results from side reactions such as olefin polymerization and the formation of bulky poly-alkylated aromatics. whiterose.ac.ukresearchgate.net These larger molecules, including naphthalene (B1677914) and indane, have low diffusivity and become trapped within the intracrystalline pores of the zeolite catalysts, initiating the deactivation process. researchgate.net The strength of the acid sites is a significant factor in the severity of coke formation; stronger acidity can accelerate the reactions that lead to these coke precursors. mdpi.comnih.gov

The composition of the feedstock also critically affects the rate of deactivation. Impurities such as di-olefins, aromatics, and oxygenated organic compounds in the dodecene feed can significantly accelerate catalyst deactivation. sci-hub.sersc.orgresearchgate.net For example, even trace amounts of n-heptanol, n-heptaldehyde, and n-heptanoic acid in the feed have been shown to cause a rapid decrease in the lifetime of Beta zeolite catalysts. This is attributed to the firm adsorption of these oxygenated compounds onto the acid sites, which is difficult to reverse. rsc.org

| Deactivation Cause | Mechanism | Contributing Factors | Reference |

|---|---|---|---|

| Coke Deposition | Blockage of catalyst pores and poisoning/covering of active acid sites. | Formation of bulky molecules (poly-alkylated aromatics, naphthalene, indane) with low diffusivity inside pores. | mdpi.comwhiterose.ac.ukresearchgate.net |

| Feedstock Impurities | Accelerated deactivation due to strong adsorption of impurities on acid sites. | Di-olefins, aromatics, and oxygenated organic compounds (e.g., alcohols, aldehydes) in the olefin feed. | sci-hub.sersc.org |

| High Acidity | Strong acid sites can promote side reactions leading to coke precursors. | The inherent properties of the solid acid catalyst. | mdpi.comnih.gov |

Strategies for Enhancing Catalyst Stability and Longevity

Several strategies have been developed to mitigate catalyst deactivation and prolong the operational life of catalysts used in this compound synthesis. These approaches can be broadly categorized as catalyst-focused and process-focused modifications.

From a catalyst design perspective, enhancing the textural properties of the zeolite is a key strategy. The introduction of mesoporosity into the microporous zeolite structure has proven effective in improving stability. sci-hub.se Mesopores facilitate the transport of bulky coke precursors out of the zeolite channels, preventing them from blocking the active sites. sci-hub.se This can be achieved through methods like desilication or the use of templates during synthesis. sci-hub.secityu.edu.hk The stability of microporous Beta zeolite, for example, can be effectively enhanced by decreasing crystal size or constructing micro–meso composites. rsc.org

Process-based strategies also play a crucial role in enhancing catalyst longevity. Increasing the molar ratio of benzene to olefin (B/O ratio) in the feed can significantly reduce the formation rate of coke precursors and thus lower the catalyst deactivation rate. sci-hub.se Studies have shown that zeolites exhibit improved catalytic stability at higher B/O ratios. sci-hub.se Additionally, stringent control over feedstock purity to remove catalyst poisons like water and di-olefins is essential for stable, long-term operation. sci-hub.seresearchgate.net

When deactivation does occur, regeneration procedures can restore catalyst activity. A common method is periodic regeneration by washing the catalyst with benzene at elevated temperatures. sci-hub.seresearchgate.net This process can extract some of the less resilient coke precursors and larger molecules jamming the pores. researchgate.net For more robust coke deposits, a high-temperature calcination in the presence of air or an oxygen-containing stream is employed to burn off the carbonaceous material. rsc.orgdicp.ac.cn The development of catalysts that can be easily regenerated is a critical aspect of designing an economically viable process. researchgate.netgoogle.com

Environmental Fate and Biodegradation Research

Microbial Ecology and Bioremediation Applications

The capacity of microorganisms to degrade environmental pollutants like 2-phenyldodecane is central to bioremediation strategies. Both individual microbial strains and complex microbial communities (consortia) play vital roles in these processes.

Various bacterial species are known to possess the metabolic capabilities to degrade aromatic hydrocarbons. Among these, the Pseudomonas genus is frequently identified as a key player in the biodegradation of various organic pollutants, including hydrocarbons and alkylphenols psu.edunih.govnih.govnielshartog.nl. Studies have successfully isolated Pseudomonas species capable of utilizing phenyl-substituted compounds as sole carbon and energy sources, demonstrating their metabolic versatility nih.govnih.gov.

For example, Pseudomonas strains have been isolated and characterized for their ability to degrade phenolic acids nih.gov and specific alkylphenols like 2-sec-butylphenol, often employing meta-cleavage pathways for aromatic ring breakdown nih.gov. Research has also indicated the involvement of Pseudomonas species in the aerobic biodegradation of 1-phenyldodecane and 1-phenyltridecane psu.edu. The general characteristics of such degrading bacteria often include being Gram-negative, rod-shaped, and possessing enzymes like oxygenases and dioxygenases essential for initiating hydrocarbon breakdown nih.gov.

Analytical Chemistry of 2 Phenyldodecane

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. nih.govul.ptkhanacademy.org In the analysis of 2-phenyldodecane, both gas and liquid chromatography play pivotal roles. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govul.ptkhanacademy.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and its isomers. sciengine.comsccwrp.org In this method, the sample is vaporized and separated in the gas phase by a capillary column, with the components identified by their mass-to-charge ratio after ionization. nih.govnih.gov

The separation of different phenyldodecane isomers, including this compound, 3-phenyldodecane, 4-phenyldodecane, 5-phenyldodecane, and 6-phenyldodecane, can be achieved using capillary columns like HP-5MS or DB-5. sciengine.comsccwrp.org The retention time, the time it takes for a compound to pass through the column, is a key parameter for identification, with this compound typically having a prolonged retention time compared to its isomers with the phenyl group closer to the center of the alkyl chain. sciengine.com

For instance, a typical GC method might involve an initial column temperature of 80°C, held for 1 minute, followed by a temperature ramp of 10°C/min up to 300°C, which is then held for 10 minutes. sciengine.com The mass spectrometer provides definitive identification by analyzing the fragmentation pattern of the molecule. The mass spectrum of this compound shows characteristic peaks that confirm its structure. sciengine.comscribd.com The molecular ion peak and specific fragment ions are used for quantification, often employing an internal standard for accuracy. sccwrp.org

Key Research Findings from GC-MS Analysis:

| Parameter | Observation | Reference |

| Isomer Separation | Isomers of phenyldodecane (2-, 3-, 4-, 5-, and 6-phenyldodecane) can be successfully separated and identified. | sciengine.com |

| Retention Time | This compound exhibits a longer retention time compared to other isomers. | sciengine.com |

| Mass Spectrum | The mass spectrum provides a unique fragmentation pattern for positive identification. | sciengine.comscribd.com |

| Quantification | GC-MS allows for the accurate quantification of this compound in complex mixtures. | sccwrp.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is another essential technique for the separation and analysis of this compound, especially within complex liquid mixtures. specificpolymers.comlibretexts.orge3s-conferences.org HPLC separates components based on their interactions with a stationary phase (the column) and a liquid mobile phase. libretexts.org This technique is particularly useful for analyzing non-volatile compounds or those that might degrade at the high temperatures used in GC. researchgate.net

For the analysis of alkylbenzenes like this compound, reversed-phase HPLC is often employed. libretexts.org In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. specificpolymers.com The separation is based on the hydrophobicity of the compounds; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A Diode Array Detector (DAD) is commonly used with HPLC, which can measure the absorbance of the eluting compounds at multiple wavelengths simultaneously, aiding in both identification and quantification. researchgate.netcabidigitallibrary.org While HPLC is a powerful separation tool, resolving all isomers of phenyldodecane can be challenging due to their similar chemical properties. cabidigitallibrary.org Method development may involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation. researchgate.net

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D NMR, DEPT NMR, H-H COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. sciengine.com Different types of NMR experiments provide complementary information.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environment. For this compound, specific signals corresponding to the aromatic protons on the benzene (B151609) ring, the methine proton where the phenyl group is attached, the various methylene (B1212753) groups in the alkyl chain, and the terminal methyl groups can be identified. ekb.eg

DEPT NMR (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. In the analysis of phenyldodecane isomers, DEPT NMR can confirm the position of the phenyl group on the dodecyl chain. sciengine.com For example, a DEPT NMR spectrum can show a shift for the -CH₂D group of this compound at a lower field (around δ 22.0 ppm) compared to other isomers due to the electron-withdrawing effect of the benzene ring. sciengine.com

2D NMR (Two-Dimensional NMR): Techniques like H-H COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide information about the connectivity between atoms. H-H COSY reveals correlations between coupled protons, helping to piece together the structure of the alkyl chain. sciengine.com For instance, a cross-peak between the methyl proton signal at ~1.2 ppm and the methine proton signal at ~2.6 ppm in an H-H COSY spectrum would confirm the CH₃CH- group characteristic of this compound. sciengine.com

NMR Data for this compound:

| NMR Technique | Key Observation | Reference |

| DEPT NMR | Distinguishes between CH, CH₂, and CH₃ groups, confirming the substitution pattern. The -CH₂D of this compound shifts to a lower field (δ 22.0 ppm). | sciengine.com |

| H-H COSY | Shows correlation between the methyl protons (~1.2 ppm) and the methine proton (~2.6 ppm), confirming the CH₃CH- moiety. | sciengine.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. acs.org The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

Key spectral regions for this compound include:

C-H stretching region (2700-3100 cm⁻¹): This region shows peaks corresponding to the stretching vibrations of the C-H bonds in both the aromatic ring and the aliphatic chain. acs.org Specific peaks can be assigned to the symmetric and asymmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups. acs.org

Aromatic region (1200-1800 cm⁻¹): Bands in this area are characteristic of the mono-substituted benzene ring. acs.org

Fingerprint region (600-1200 cm⁻¹): This complex region contains many bands that are unique to the molecule, including those related to the substitution pattern on the benzene ring. acs.org For a mono-substituted aromatic ring, characteristic bands can be observed, and their intensity may change upon chemical modification like hydrogenation. acs.org

Advanced Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical first step for the accurate analysis of this compound, particularly when it is present in complex environmental or industrial samples. The goal is to isolate the analyte of interest from interfering matrix components.

Various extraction techniques can be employed, including:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquids. sccwrp.org

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. sccwrp.org For hydrophobic compounds like this compound, C18-bonded silica (B1680970) is a common stationary phase. sccwrp.org The sample is passed through the SPE cartridge, the analyte is retained, and then it is eluted with a small volume of an appropriate solvent. sccwrp.org

Simultaneous Distillation-Extraction (SDE): This method is used for isolating volatile and semi-volatile compounds from aqueous samples. It combines steam distillation and solvent extraction in a single apparatus. ugm.ac.id

Aqueous Hydroxypropyl-β-cyclodextrin (HPCD) Shake Extraction: This technique has been investigated for predicting the microbial mineralization of phenyldodecane in soil samples. nih.gov Studies have shown good relationships between the amount of compound extracted by HPCD and its bioavailability for degradation. nih.gov In contrast, extraction with dichloromethane (B109758) (DCM) showed a poor correlation with mineralization. nih.gov

Following extraction, a clean-up step may be necessary to remove co-extracted impurities that could interfere with the chromatographic analysis. This can involve techniques like column chromatography with adsorbents such as alumina (B75360) and silica gel. sccwrp.org

Solid-Phase Microextraction (SPME) for Volatile Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique for the analysis of volatile and semi-volatile organic compounds, including this compound. labrulez.comsigmaaldrich.com It integrates extraction and pre-concentration into a single step, significantly reducing sample handling and analysis time. labrulez.com The technique involves exposing a fused silica fiber coated with a stationary phase to a sample or its headspace. sigmaaldrich.com The analytes adsorb to the fiber and are then thermally desorbed into a gas chromatograph (GC) for separation and detection, often by a mass spectrometer (MS). labrulez.comconservation-wiki.com

The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time, temperature, and sample matrix. sigmaaldrich.comscielo.br For volatile compounds like those found in complex matrices, headspace SPME is often preferred as it minimizes interference from non-volatile components. sigmaaldrich.com The choice of fiber coating is critical; for instance, Carboxen/Polydimethylsiloxane (PDMS) fibers are often effective for collecting a broad range of volatile organic compounds. sigmaaldrich.com

Optimizing SPME conditions is crucial for achieving high sensitivity and accuracy. scielo.br For example, in the analysis of volatile organic compounds, studies have investigated the effects of stirring rate, temperature, extraction time, and sample volume to maximize extraction efficiency. scielo.br One study on volatile organic compounds found that optimal extraction was achieved at 60°C for 10 minutes without stirring. scielo.br The versatility of SPME allows for its application in diverse fields, from analyzing volatile compounds in food and environmental samples to identifying biomarkers in biological fluids. labrulez.comcabidigitallibrary.orgnih.gov

Table 1: SPME Optimization Parameters for Volatile Organic Compound Analysis scielo.br

| Parameter | Investigated Range | Optimal Condition |

| Stirring Rate | 0-400 rpm | 0 rpm |

| Temperature | 25-60 °C | 60 °C |

| Extraction Time | 10-30 minutes | 10 minutes |

| Sample Volume | 2-3 mL | 2.0 mL |

Solvent Extraction Techniques (e.g., Dichloromethane, Hydroxypropyl-beta-cyclodextrin)

Solvent extraction is a conventional and widely practiced method for isolating organic compounds from various sample types. The choice of solvent is paramount and depends on the polarity and solubility of the target analyte.

Dichloromethane (DCM)

Dichloromethane (DCM) is a common solvent used for the extraction of a wide range of organic compounds, including those found in environmental samples like sediments and aerosols. usgs.govcsic.es For instance, in the analysis of trace organics in sediments, a Soxhlet extraction method using a mixture of methanol (B129727) and dichloromethane can be employed. usgs.gov This process involves an overnight extraction followed by phase separation and further extraction with dichloromethane to isolate the target compounds. usgs.gov The efficiency of DCM extraction can be influenced by the presence of other solvents. For example, in pressurized liquid extraction (PLE) of aerosol filters, a mixture of DCM and methanol (1:1, v/v) has been shown to be effective. csic.es However, for some compounds, such as certain polycyclic aromatic hydrocarbons (PAHs), other solvent mixtures like DCM and acetone (B3395972) may yield higher extraction efficiencies. csic.es

A study comparing the mineralized amount of ¹⁴C-phenyldodecane with the fraction removed by DCM extraction found poor relationships, suggesting that DCM extraction may not accurately reflect the bioavailable fraction of the contaminant in soil. nih.gov

Hydroxypropyl-beta-cyclodextrin (HPCD)

Hydroxypropyl-beta-cyclodextrin (HPCD) is a cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. nih.govmdpi.com This property makes it a useful tool for extracting non-polar compounds like this compound from environmental matrices. nih.gov